molecular formula C6H8O6 B1612271 Acetic acid, bis(acetyloxy)- CAS No. 98453-06-6

Acetic acid, bis(acetyloxy)-

Cat. No. B1612271
CAS RN: 98453-06-6
M. Wt: 176.12 g/mol
InChI Key: KINFJLYCWPTJRB-UHFFFAOYSA-N
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Description

“Acetic acid, bis(acetyloxy)-” is also known by other names such as Glycolic acid, acetate; (Acetyloxy)acetic acid; α-Acetoxyacetic acid; 2-Hydroxyacetic acid acetata; Acetoxyacetic acid; Acetylglycolic acid; O-Acetylglycolic acid; Acetic acid, 2-(acetyloxy)-; 2-Acetoxyacetic acid . It has a molecular formula of C4H6O4 and a molecular weight of 118.0880 . The structure of the acetoxy group, which is part of this compound, is −O−C(=O)−CH3 .


Synthesis Analysis

The synthesis of acetic acid derivatives like “Acetic acid, bis(acetyloxy)-” involves various chemical processes. For instance, acetic acid can be produced from various feedstocks through different catalytic processes . The acetoxy group, a functional group in this compound, can be introduced in a molecule from an alcohol, protecting the alcohol by acetylation .


Molecular Structure Analysis

The molecular structure of “Acetic acid, bis(acetyloxy)-” can be represented as a 2D Mol file or as a computed 3D SD file . The acetoxy group in this compound has the structure −O−C(=O)−CH3 .


Chemical Reactions Analysis

Acetic acid, a component of “Acetic acid, bis(acetyloxy)-”, reacts with potassium carbonate according to the equation: 2CH3CO2H(aq) + K2CO3(s) → 2KCH3CO3(aq) + CO2(g) + H2O(l) .


Physical And Chemical Properties Analysis

“Acetic acid, bis(acetyloxy)-” has a molecular weight of 118.0880 . Acetic acid, a component of this compound, has a relative static permittivity (dielectric constant) of 6.2, allowing it to dissolve not only polar compounds such as inorganic salts and sugars, but also non-polar compounds such as oils as well as polar solutes .

Safety And Hazards

Acetic acid, a component of “Acetic acid, bis(acetyloxy)-”, is corrosive to skin and eyes. The Occupational Safety and Health Administration (OSHA) has set standards for exposure to acetic acid . Acetic acid can also be damaging to the internal organs if ingested or in the case of vapor inhalation .

Future Directions

Research on acetic acid and its derivatives like “Acetic acid, bis(acetyloxy)-” is ongoing. For instance, studies have been conducted on the biological potential of indole derivatives , the adaptive response and tolerance to acetic acid in Saccharomyces cerevisiae and Zygosaccharomyces bailii , and the underestimated bioactive molecule in the vasculature .

properties

IUPAC Name

2,2-diacetyloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c1-3(7)11-6(5(9)10)12-4(2)8/h6H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINFJLYCWPTJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606354
Record name Bis(acetyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, bis(acetyloxy)-

CAS RN

98453-06-6
Record name Bis(acetyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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